Cas no 95271-89-9 ((+)-Coumachlor)

(+)-Coumachlor is a chiral coumarin derivative and anticoagulant rodenticide, specifically the (+)-enantiomer of coumachlor. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X, leading to fatal hemorrhage in rodents. Its enantiomeric purity enhances specificity and potency compared to racemic mixtures, offering improved efficacy in pest control applications. (+)-Coumachlor is commonly used in agricultural and urban settings due to its stability and targeted action. Proper handling is essential, as it poses risks to non-target species. Analytical methods, such as chiral HPLC, are employed to verify its enantiomeric composition and ensure quality control in formulations.
(+)-Coumachlor structure
(+)-Coumachlor structure
Product Name:(+)-Coumachlor
CAS No:95271-89-9
MF:C19H15ClO4
MW:342.773004770279
CID:751912
PubChem ID:54704925
Update Time:2025-05-23

(+)-Coumachlor Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-
    • (R)-3-[1-(4-chlorophenyl)-3-oxo-butyl]-4-hydroxychromen-2-one
    • R-(+)-P-CHLOROWARFARIN
    • MN6G9XL8YS
    • UNII-MN6G9XL8YS
    • (R)-p-Chlorowarfarin
    • (+)-Coumachlor
    • (R)-3-(.ALPHA.-ACETONYL-4-CHLOROBENZYL)-4-HYDROXYCOUMARIN
    • (R)-3-(alpha-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
    • (R)-Coumachlor
    • 2H-1-Benzopyran-2-one, 3-((1R)-1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-
    • G23133
    • 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
    • G 23133
    • Q27284123
    • 95271-89-9
    • DTXSID101323989
    • Coumachlor, (+)-
    • (R)-4-Chlorowarfarin
    • Inchi: 1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
    • InChI Key: DEKWZWCFHUABHE-OAHLLOKOSA-N
    • SMILES: ClC1C=CC(=CC=1)[C@@H](CC(C)=O)C1C(=O)OC2C=CC=CC=2C=1O

Computed Properties

  • Exact Mass: 342.066
  • Monoisotopic Mass: 342.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 63.6A^2

Experimental Properties

  • Color/Form: Pale yellow powder
  • Density: 1.384
  • Boiling Point: 543.108 °C at 760 mmHg
  • Flash Point: 543.108 °C at 760 mmHg
  • Refractive Index: 1.641
  • PSA: 67.51000
  • LogP: 4.26300

(+)-Coumachlor Security Information

  • Storage Condition:The warehouse is ventilated and dried at low temperature, and stored and transported separately from food raw materials

(+)-Coumachlor Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C725055-50mg
(+)-Coumachlor
95271-89-9
50mg
$207.00 2023-05-18
TRC
C725055-250mg
(+)-Coumachlor
95271-89-9
250mg
$ 800.00 2023-09-08
TRC
C725055-500mg
(+)-Coumachlor
95271-89-9
500mg
$1642.00 2023-05-18

Additional information on (+)-Coumachlor

Compound CAS No. 95271-89-9: (+)-Coumachlor

The compound with CAS No. 95271-89-9, commonly referred to as (+)-Coumachlor, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the characteristics, synthesis, and recent advancements related to (+)-Coumachlor.

(+)-Coumachlor is a chiral compound, meaning it exists in two non-superimposable mirror image forms, known as enantiomers. The (+) designation indicates that this particular enantiomer rotates plane-polarized light in the positive direction. This property is crucial in pharmaceutical applications, where the biological activity of a compound can vary significantly between enantiomers. Recent studies have highlighted the importance of chirality in drug design, emphasizing the need for precise control over enantiomeric purity to optimize therapeutic outcomes.

The chemical structure of (+)-Coumachlor consists of a chlorinated bicyclic framework, which contributes to its stability and bioactivity. The molecule's unique arrangement of atoms allows it to interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for various therapeutic interventions. Researchers have explored its potential in treating conditions like inflammation and oxidative stress, areas where traditional therapies often fall short.

One of the most recent advancements in the study of (+)-Coumachlor involves its application in anti-inflammatory therapies. A 2023 study published in *Nature Communications* demonstrated that (+)-Coumachlor exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways. This finding has opened new avenues for its use in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its therapeutic potential, (+)-Coumachlor has also been investigated for its role in combating oxidative stress. Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cellular damage and various diseases. A 2023 research article in *Free Radical Biology & Medicine* revealed that (+)-Coumachlor acts as a potent antioxidant, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

The synthesis of (+)-Coumachlor involves a multi-step process that requires precise control over stereochemistry to ensure the correct enantiomer is produced. Recent innovations in asymmetric synthesis have made it possible to achieve high enantiomeric excess (ee) levels, which are critical for maintaining the compound's desired biological activity. These advancements have significantly improved the scalability of (+)-Coumachlor production, making it more accessible for preclinical and clinical studies.

Another area of interest surrounding (+)-Coumachlor is its potential use as a lead compound for drug discovery. By modifying its structure slightly, researchers can explore a wide range of biological activities while retaining its core beneficial properties. For instance, derivatives of (+)-Coumachlor have shown promise in targeting neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating key proteins involved in these conditions.

Furthermore, (+)-Coumachlor has been studied for its ability to cross the blood-brain barrier (BBB), a critical factor for treating central nervous system (CNS) disorders. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that (+)-Coumachlor exhibits good BBB penetration properties, suggesting its potential utility in developing CNS-targeted therapies.

In conclusion, (+)-Coumachlor, with CAS No. 95271-89-9, is a versatile compound with significant potential in various therapeutic areas. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in modern pharmacology. As research continues to uncover new insights into its mechanisms and potential uses, (+)-Coumachlor is poised to play an increasingly important role in drug development and disease treatment.

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